molecular formula C16H13BrN2O2 B13968414 Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate

Cat. No.: B13968414
M. Wt: 345.19 g/mol
InChI Key: YAIIYCKPMGNWKT-UHFFFAOYSA-N
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Description

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate is an organic compound that features a complex structure combining an indole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate exerts its effects involves interaction with specific molecular targets. The indole and pyridine rings can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate is unique due to its specific combination of an indole ring with a brominated pyridine ring. This structure provides distinct chemical properties and potential for diverse applications in scientific research.

Biological Activity

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C14H12BrN3O2
  • Molecular Weight : 336.17 g/mol
  • IUPAC Name : this compound

This compound integrates an indole framework with a brominated pyridine moiety, which is significant for its biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of various indole derivatives, including those with pyridine substitutions. For example, compounds similar to this compound have demonstrated significant activity against various cancer cell lines.

IC50 Values

The effectiveness of these compounds is often measured by their IC50 values, which indicate the concentration required to inhibit cell growth by 50%. A study reported that certain derivatives exhibited IC50 values as low as 0.0046mM0.0046\,\text{mM} against MDA-MB-231 breast cancer cells, showcasing strong antiproliferative properties .

CompoundCell LineIC50 (mM)
Derivative AMDA-MB-2310.0046
Derivative BHeLa0.021
Derivative CPC30.058

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Similar indole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds indicate their effectiveness in inhibiting bacterial growth:

CompoundBacterial StrainMIC (mg/mL)
Compound XE. coli0.0195
Compound YS. aureus0.0048
Compound ZC. albicans0.039

These findings suggest that this compound may possess significant antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .

Apoptosis Induction

Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The presence of the brominated pyridine moiety may enhance these effects by increasing cellular uptake or altering signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine atom on the pyridine ring and the carboxylate group play crucial roles in its interaction with biological targets.

Study on Anticancer Activity

In a specific case study involving a series of indole derivatives, the compound displayed notable cytotoxicity against several cancer cell lines, including breast and prostate cancers. The study emphasized the importance of substituents on the indole ring in enhancing biological activity .

Investigation into Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of similar compounds revealed that modifications to the indole structure significantly impacted their efficacy against various pathogens. The study concluded that further exploration into this class of compounds could yield new antibiotics .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

methyl 1-[(5-bromopyridin-2-yl)methyl]indole-7-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-21-16(20)14-4-2-3-11-7-8-19(15(11)14)10-13-6-5-12(17)9-18-13/h2-9H,10H2,1H3

InChI Key

YAIIYCKPMGNWKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N(C=C2)CC3=NC=C(C=C3)Br

Origin of Product

United States

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